molecular formula C16H12N4S B11590899 Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine

Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine

Cat. No.: B11590899
M. Wt: 292.4 g/mol
InChI Key: GFEFCEBHDRVGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine: is a chemical compound with an intriguing structure. It combines an acridine moiety with a 1,3,4-thiadiazole ring, making it a promising candidate for various applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps

  • Start with N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials.
  • React 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to obtain 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .
  • Further react these derivatives with hydrazonoyl chloride derivatives to yield the targeted 1,3,4-thiadiazolyl derivatives .

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: Substitution reactions can modify functional groups.

Common Reagents and Conditions::

    Hydrazonoyl halides: Key reagents in the synthesis.

    Potassium thiocyanate: , , and : Used in various steps.

Major Products:: The major products include the 1,3,4-thiadiazolyl derivatives formed during the reactions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential as antimicrobial agents.

    Biology: Investigating its effects on cellular processes.

    Industry: Possible use in pharmaceuticals and other fields.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, affecting cellular functions.

Comparison with Similar Compounds

While there are other thiadiazole derivatives, the unique combination of acridine and 1,3,4-thiadiazole sets Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine apart.

Properties

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

N-acridin-9-yl-5-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H12N4S/c1-10-19-20-16(21-10)18-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,17,18,20)

InChI Key

GFEFCEBHDRVGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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